molecular formula C8H13N3O2 B3000509 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol CAS No. 1702395-73-0

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol

Cat. No.: B3000509
CAS No.: 1702395-73-0
M. Wt: 183.211
InChI Key: ZTMXPLNGHRCQON-UHFFFAOYSA-N
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Scientific Research Applications

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol is widely used in scientific research due to its unique chemical structure and properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol typically involves the reaction of ethyl hydrazinecarboxylate with 3-pyrrolidinone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . Column chromatography is often used to purify the compound, employing a hexane-ethyl acetate mixture as the eluent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted analogs.

Mechanism of Action

The mechanism of action of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as:

  • 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol
  • 3-(3-Propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol
  • 3-(3-Butyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol

These compounds share a similar core structure but differ in the alkyl group attached to the oxadiazole ring. The uniqueness of this compound lies in its specific ethyl group, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-2-6-10-7(13-11-6)8(12)3-4-9-5-8/h9,12H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMXPLNGHRCQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2(CCNC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1702395-73-0
Record name 3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol
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